molecular formula C12H10CuO2P B1593256 Copper (I) diphenylphosphinate CAS No. 1011257-42-3

Copper (I) diphenylphosphinate

Cat. No. B1593256
M. Wt: 280.73 g/mol
InChI Key: SVIKVYNAINDOJS-UHFFFAOYSA-M
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Description

Copper (I) diphenylphosphinate is a compound with the molecular formula C12H10CuO2P . It has a molecular weight of 280.73 . It is a solid substance that is stored at room temperature in an inert atmosphere .


Synthesis Analysis

Copper (I) diphenylphosphinate has been synthesized in various studies. For instance, a series of copper (I) complexes bearing 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline and a diphosphine ligand have been prepared . The diphosphine ligands used have two, three, or four methylene carbons between the two phosphorus atoms .


Molecular Structure Analysis

The molecular structure of Copper (I) diphenylphosphinate has been analyzed in several studies. For example, a series of copper (I) complexes bearing 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline and a diphosphine ligand have been prepared . The crystallographic study has revealed that two of the three complexes have the mononuclear structure bearing dmpp and a bidentate diphosphine ligand, and one is a diphosphine-bridged binuclear complex .


Physical And Chemical Properties Analysis

Copper (I) diphenylphosphinate is a solid substance that is stored at room temperature in an inert atmosphere . It has a molecular weight of 280.73 .

Scientific Research Applications

1. Coordination Chemistry and Crystal Structure

Copper (I) diphenylphosphinate plays a crucial role in the synthesis of various copper complexes, contributing significantly to coordination chemistry. For instance, it is instrumental in forming tetranuclear copper(I) complexes with unique crystal structures, as demonstrated in a study which revealed the molecular structure of a tetrahedral “cluster” of copper atoms in such complexes (Gamasa et al., 1988).

2. Magnetic Properties and Catalytic Applications

Diphenylphosphinate, when used with copper, can result in complexes with notable magnetic properties. These complexes have been identified as efficient catalysts for polymerization reactions, exhibiting high selectivity and efficiency in specific polymer formation processes (Murugavel et al., 2007).

3. Metal-Binding Capabilities

The compound also demonstrates substantial metal-binding capabilities. Research indicates its potential for forming phosphorus analogues of biphenyl-2,2′-dicarboxylic acid, expanding its applicability in ligand chemistry (Rodriguez et al., 2012).

4. Luminescence and Sensing Applications

Copper (I) diphenylphosphinate contributes to the luminescence properties in certain copper complexes, making it relevant in the development of sensors. For example, its role in the formulation of highly emissive copper(I) compounds demonstrates its utility in creating oxygen gas sensors (Smith et al., 2010).

5. Color Tuning in Luminescent Materials

The introduction of aromatic rings to diphosphine ligands, including diphenylphosphinate, allows for a wide range of emission color tuning in dinuclear copper(I) iodide complexes. This property is crucial for developing materials with specific photophysical characteristics (Okano et al., 2016).

6. Phosphorylation Mechanisms

Copper-catalyzed phosphorylation of terminal alkynes, with copper (I) diphenylphosphinate as a catalyst, elucidates the reaction mechanism and the role of dioxygen in these processes. This research advances the understanding of C-P bond formation in organic chemistry (Liu et al., 2014).

Safety And Hazards

Copper (I) diphenylphosphinate may cause an allergic skin reaction and serious eye irritation . Precautionary measures include wearing protective gloves, clothing, and eye protection . If it comes into contact with the eyes, it is advised to rinse cautiously with water for several minutes .

Future Directions

The future directions for the study of Copper (I) diphenylphosphinate could involve further investigation into its photophysical properties , as well as its potential applications in various chemical reactions .

properties

IUPAC Name

copper(1+);diphenylphosphinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11O2P.Cu/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10H,(H,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVIKVYNAINDOJS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)[O-].[Cu+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10CuO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40648501
Record name Copper(1+) diphenylphosphinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40648501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Copper (I) diphenylphosphinate

CAS RN

1011257-42-3
Record name Copper(1+) diphenylphosphinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40648501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
48
Citations
H Li, H Yang, LS Liebeskind - Organic letters, 2008 - ncbi.nlm.nih.gov
An efficient synthesis of high enantiopurity N-protected α-amino ketones is described. Complementing other studies using boronic acids and thiol esters, this Cu (I) diphenylphosphinate …
Number of citations: 69 www.ncbi.nlm.nih.gov
H Prokopcova, CO Kappe - Angewandte Chemie International …, 2009 - Wiley Online Library
New kid on the block: The cross‐coupling of thioorganic compounds with boronic acids under neutral conditions in the presence of catalytic palladium(0) and a stoichiometric amount of …
Number of citations: 331 onlinelibrary.wiley.com
GD Allred - 1997 - search.proquest.com
Copper-catalyzed cross-coupling between stannanes and allyl bromides is possible with as little as 5% Cu (I) salt. The transmetalation of tin to copper is reversible, favoring the …
Number of citations: 2 search.proquest.com
J Srogl, GD Allred, LS Liebeskind - Journal of the American …, 1997 - ACS Publications
During the past decade, novel biological roles have been identified for metalloenzyme-induced transformations at the carbon-sulfur bond of biomolecules. Since metal-mediated rupture …
Number of citations: 319 pubs.acs.org
H Li - 2009 - search.proquest.com
An efficient synthesis of high enantiopurity N-protected α-amino ketones is described. Complementing other studies using boronic acids and thiol esters, this palladium-catalyzed, Cu (I) …
Number of citations: 0 search.proquest.com
Y Liu, CS Diercks, Y Ma, H Lyu, C Zhu… - Journal of the …, 2018 - ACS Publications
A new mode of mechanical entanglement in extended structures is described where 1D organic ribbons of corner-sharing squares are mutually interlocked to form 3D woven covalent …
Number of citations: 89 pubs.acs.org
C Sheng, Z Ling, J Xiao, K Yang, F Xie… - Angewandte Chemie …, 2023 - Wiley Online Library
The skeletons of chiral tetrasubstituted allenes bearing a vicinal all‐carbon quaternary stereocenter are of importance but still challenging to synthesize. Herein, we report enantio‐ and …
Number of citations: 1 onlinelibrary.wiley.com
C Piemontesi, Q Wang, J Zhu - Journal of the American Chemical …, 2016 - ACS Publications
A gram-scale enantioselective total synthesis of (+)-peganumine A was accomplished in 7 steps from commercially available 6-methoxytryptamine. Key steps included (a) a Liebeskind–…
Number of citations: 67 pubs.acs.org
G Kang, S Han - Journal of the American Chemical Society, 2022 - ACS Publications
We completed the synthesis of dimeric high-oxidation-state securinega alkaloid flueggeacosine B via two synthetic routes from allosecurinine. The first-generation synthesis (seven …
Number of citations: 12 pubs.acs.org
JX Qiao, PYS Lam - Synthesis, 2011 - thieme-connect.com
The discovery of the copper-promoted Chan-Lam coupling reaction with boronic acids more than ten years ago has greatly advanced the carbon-heteroatom cross-coupling chemistry. …
Number of citations: 404 www.thieme-connect.com

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